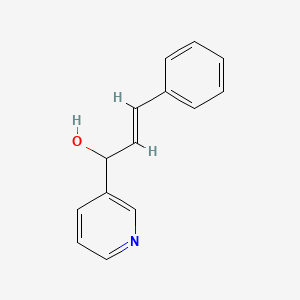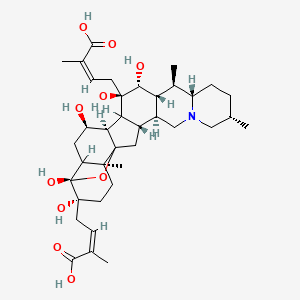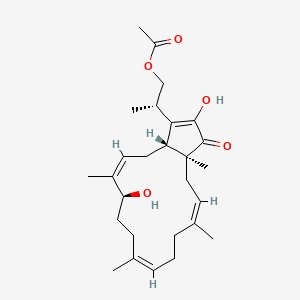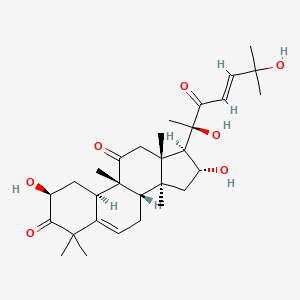
Cucurbitacin D
概要
説明
作用機序
ククルビタシンDは、複数の分子経路を標的にすることで効果を発揮します。 シグナル伝達と転写活性化因子3(STAT3)および核因子κB軽鎖エンハンサー活性化B細胞(NF-κB)の活性を阻害し、核への移行と転写活性を阻止します . これにより、癌細胞におけるアポトーシスの誘導と細胞周期停止が起こります .
類似化合物:
- ククルビタシンA
- ククルビタシンB
- ククルビタシンE
- ククルビタシンI
比較: ククルビタシンDは、その特異的なアセチル化パターンとヒドロキシル基により、独特な生物活性を示します . 他のククルビタシンも抗癌特性を示しますが、ククルビタシンDは子宮頸癌や肺癌などの特定の癌細胞株において著しい有効性を示しています .
生化学分析
Biochemical Properties
Cucurbitacin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound inhibits the activity of signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), both of which are critical in cell survival and proliferation pathways . Additionally, this compound has been shown to interfere with the cell cycle regulatory proteins CDK4 and Cyclin D1, leading to cell cycle arrest .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It induces apoptosis in cancer cells by activating the apoptotic pathways and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, leading to altered gene expression and cellular metabolism . In cervical cancer cells, this compound has been observed to decrease tumor cell growth and metastasis by inducing apoptosis and causing cell cycle arrest at the G1/S phase .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound binds to and inhibits STAT3 and NF-κB, preventing their nuclear translocation and subsequent gene transcription . This inhibition leads to decreased expression of genes involved in cell proliferation and survival, such as Cyclin D1, CDK4, and c-Myc . Additionally, this compound induces the cleavage of PARP protein, a hallmark of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation products can influence its biological activity . Long-term studies have shown that this compound can induce sustained apoptosis and inhibit cell proliferation in various cancer cell lines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to affect glucose metabolism by binding to and inhibiting GLUT1, a key glucose transporter . This interaction leads to decreased glucose uptake and altered metabolic flux in cancer cells . Additionally, this compound influences the expression of oncogenic proteins and microRNAs involved in metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For instance, this compound has been shown to accumulate in the cytoplasm and nucleus of cancer cells, where it exerts its biological effects . The transport and distribution of this compound are critical for its therapeutic efficacy and require further exploration.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
合成経路と反応条件: ククルビタシンDは、2,3-オキシドスクアレンをオキシドスクアレンシクラーゼでククルビタジエノールに環化し、その後、水酸化、アセチル化、グルコシル化のステップを行うことで合成できます . 合成には、ジクロロメタン(DCM)やテトラヒドロフラン(THF)などの溶媒中で、コハク酸無水物やジメチルアミノピリジン(DMAP)などの試薬を使用するなど、複数のステップが含まれます .
工業的製造方法: ククルビタシンDの工業的製造は、通常、ウリ科植物などの天然源からの抽出と精製を行います。 高速液体クロマトグラフィー(HPLC)などの高度なクロマトグラフィー技術を使用して、化合物を分離および精製します .
化学反応の分析
反応の種類: ククルビタシンDは、酸化、還元、置換などのさまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)などの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウム(NaBH₄)と水素化アルミニウムリチウム(LiAlH₄)は、一般的な還元剤です。
主な生成物: これらの反応から生成される主な生成物には、ククルビタシンDのさまざまな誘導体があり、これらは異なる生物活性を示す可能性があります .
4. 科学研究アプリケーション
ククルビタシンDは、幅広い科学研究アプリケーションを持っています:
科学的研究の応用
Cucurbitacin D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Extensively studied for its anticancer properties, particularly in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines
Industry: Potential applications in developing new pharmaceuticals and therapeutic agents.
類似化合物との比較
- Cucurbitacin A
- Cucurbitacin B
- Cucurbitacin E
- Cucurbitacin I
Comparison: Cucurbitacin D is unique due to its specific acetylation patterns and hydroxyl groups, which contribute to its distinct biological activities . While other cucurbitacins also exhibit anticancer properties, this compound has shown significant efficacy in specific cancer cell lines, such as cervical and lung cancer .
特性
IUPAC Name |
(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23,31-32,36-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPHMISUTWFFKJ-QJNWWGCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032034 | |
| Record name | Cucurbitacin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3877-86-9 | |
| Record name | Cucurbitacin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3877-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUCURBITACIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I62H4ORC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cucurbitacin D (Cuc D), and what is its primary mechanism of action?
A1: this compound is a natural, oxygenated tetracyclic triterpenoid primarily found in plants of the Cucurbitaceae family. It exhibits potent anti-cancer activity by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.
Q2: How does Cuc D impact glucose metabolism in cancer cells?
A: Cuc D effectively inhibits glucose uptake and lactate production in metastatic prostate cancer cells. [] It directly binds to and downregulates glucose transporter 1 (GLUT1), a protein responsible for glucose uptake. [] This reprogramming of the glucose metabolic machinery contributes to its anti-cancer effects.
Q3: What is the role of miR-132 in Cuc D's mechanism of action?
A: Cuc D treatment has been shown to restore the expression of miR-132, a microRNA known to target GLUT1. [, ] This suggests that Cuc D may exert its effects on glucose metabolism partly through modulating miR-132 expression.
Q4: Does Cuc D affect other signaling pathways besides glucose metabolism?
A: Yes, Cuc D has been shown to modulate various other signaling pathways. Research indicates that Cuc D inhibits NF-κB activation, [] modulates the JAK/STAT3, PI3K/Akt/mTOR, and MAPK signaling pathways, [] and disrupts the HSP90 chaperone machinery. []
Q5: How does Cuc D induce apoptosis in cancer cells?
A: Cuc D triggers apoptosis through multiple mechanisms. It upregulates pro-apoptotic proteins like Bax, activates caspase cascades (caspase-8, caspase-3), downregulates anti-apoptotic proteins like Bcl-2, and induces reactive oxygen species (ROS) generation. [, , , , ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C32H46O8 and a molecular weight of 562.7 g/mol.
Q7: What spectroscopic techniques are used to identify and characterize this compound?
A: Various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and UV spectroscopy, are employed to elucidate the structure and confirm the identity of this compound. [, , , ]
Q8: What types of in vitro assays are used to study the anticancer activity of Cuc D?
A: Researchers employ a range of in vitro assays to evaluate Cuc D's anticancer potential. These include MTS assays for cell viability, colony formation assays for clonogenicity, wound healing assays for migration, and flow cytometry for apoptosis and cell cycle analysis. [, , , , , ]
Q9: Has Cuc D shown efficacy in in vivo models of cancer?
A: Yes, Cuc D exhibits anti-tumor activity in various in vivo xenograft models. Studies using prostate, [, ] cervical, [] and pancreatic [] cancer models demonstrate that Cuc D inhibits tumor growth and progression.
Q10: Has Cuc D been tested in human clinical trials for cancer treatment?
A10: While Cuc D demonstrates promising preclinical results, it is essential to note that there are currently no published reports of Cuc D being tested in human clinical trials for cancer treatment.
Q11: What is known about the toxicity of Cuc D?
A: Cuc D exhibits potent biological activity and requires careful consideration regarding its toxicity profile. Studies have reported acute toxicity in mice. [, ] Further research is crucial to comprehensively assess the safety and potential adverse effects of Cuc D for therapeutic applications.
Q12: Are there any known interactions of Cuc D with other drugs or therapies?
A12: Currently, there is limited information available regarding the specific drug interactions of Cuc D. Further research is necessary to understand potential interactions with other drugs or therapies.
Q13: Are there any known methods for enhancing the delivery of Cuc D to tumor cells?
A13: While specific drug delivery strategies for Cuc D are currently under investigation, researchers are actively exploring novel approaches to improve its targeted delivery to tumor sites and enhance its therapeutic efficacy.
Q14: How is Cuc D quantified and analyzed in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, including photodiode array detectors (PDA), is widely employed for the quantification and analysis of Cuc D in biological samples. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
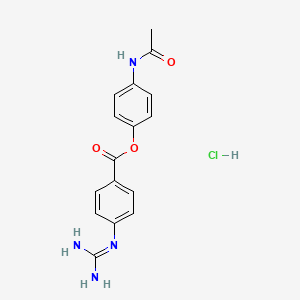
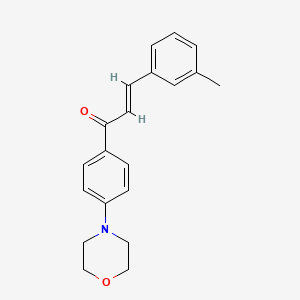
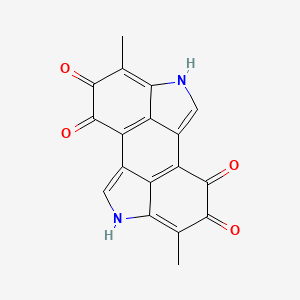

![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)

![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)

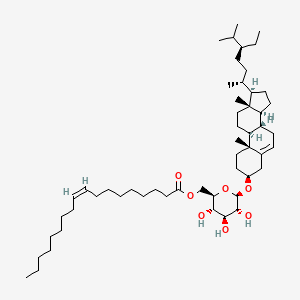
![(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol](/img/structure/B1238618.png)
